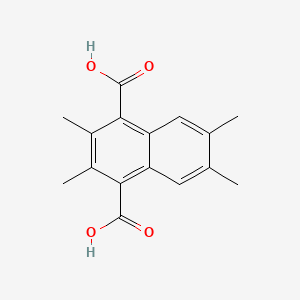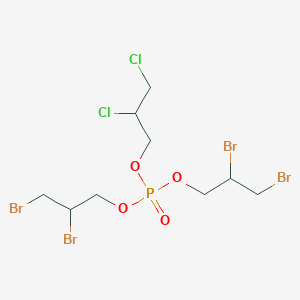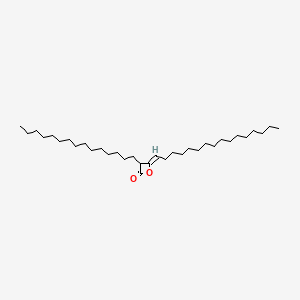
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid
Descripción general
Descripción
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid (CAS number: 925890-17-1) is a chemical compound with the molecular formula C₁₆H₁₆O₄ . It belongs to the class of naphthalene derivatives and contains two carboxylic acid functional groups. The compound’s structure consists of a naphthalene core with four methyl groups strategically positioned at the 2, 3, 6, and 7 positions .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of methyl groups onto the naphthalene ring. While specific synthetic routes may vary, researchers typically employ methods such as Friedel-Crafts alkylation or other aromatic substitution reactions. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid is crucial for understanding its properties and reactivity. The compound’s planar naphthalene backbone, along with the carboxylic acid groups, influences its solubility, stability, and interactions with other molecules. Researchers often use techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its precise structure .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. These reactions include esterification, amidation, and decarboxylation. Investigating its reactivity with different reagents and conditions provides insights into its potential applications .
Propiedades
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-7-5-11-12(6-8(7)2)14(16(19)20)10(4)9(3)13(11)15(17)18/h5-6H,1-4H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOTXWEJJTSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603716 | |
| Record name | 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid | |
CAS RN |
925890-17-1 | |
| Record name | 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)








![7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1629153.png)
